molecular formula C6H18Cl2N2 B2960291 N1,3-Dimethylbutane-1,3-diamine dihydrochloride CAS No. 2089319-75-3

N1,3-Dimethylbutane-1,3-diamine dihydrochloride

Cat. No.: B2960291
CAS No.: 2089319-75-3
M. Wt: 189.12
InChI Key: CHNLEQUFZKTXEK-UHFFFAOYSA-N
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Description

N1,3-Dimethylbutane-1,3-diamine dihydrochloride is an organic compound with the CAS registry number 2089319-75-3 . This dihydrochloride salt has a molecular formula of C6H18Cl2N2 and a molecular weight of 189.13 g/mol . The SMILES notation for the compound is CC(N)(C)CCNC.[H]Cl.[H]Cl, representing its branched diamine structure . As a dimethylamine (DMA) derivative, this diamine salt falls into a class of compounds recognized for their significant potential in medicinal chemistry . DMA derivatives are frequently employed as key building blocks in the synthesis of more complex molecules due to their versatile reactivity . The dimethylamine group is an electron-donating group, and the lone pair on the nitrogen atom allows it to participate in various nucleophilic reactions, making it a valuable precursor in pharmaceutical research . Researchers can utilize this compound in the development of substances with a range of pharmacological activities, which may include antimicrobial, anticancer, and antihistaminic properties, as is common with DMA-based structures . Please handle this product with care. Safety information indicates it may cause skin and eye irritation (H315-H319) and may cause respiratory irritation (H335) . For laboratory safety, recommended precautions include avoiding breathing dust/fume/gas/mist/vapors, using personal protective equipment, and washing thoroughly after handling . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

1-N,3-dimethylbutane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-6(2,7)4-5-8-3;;/h8H,4-5,7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNLEQUFZKTXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,3-Dimethylbutane-1,3-diamine dihydrochloride typically involves the reaction of 1,3-diaminobutane with methylating agents under controlled conditions. One common method is the methylation of 1,3-diaminobutane using methyl iodide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N1,3-Dimethylbutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N1,3-Dimethylbutane-1,3-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N1,3-Dimethylbutane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its effects are mediated through the formation of complexes with target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Structural Features

The table below compares the molecular formulas, weights, and key structural differences:

Compound Name Molecular Formula Molecular Weight Key Structural Features References
N1,3-Dimethylbutane-1,3-diamine dihydrochloride* C7H18Cl2N2 203.15 (theoretical) Aliphatic butane chain with N-methyl groups at positions 1 and 3. -
N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride C7H20Cl2N2 203.15 Trimethylated butane backbone (N1,N1-dimethyl and N3-methyl).
Adamantane-1,3-diamine dihydrochloride C10H20Cl2N2 239.19 Rigid adamantane cage with diamino groups at positions 1 and 3.
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride C7H16Cl2N2 199.12 Bicyclic structure with constrained geometry and methyl groups.
(1S,3S)-Cyclohexane-1,3-diamine dihydrochloride C6H16Cl2N2 199.12 Cyclohexane ring with axial and equatorial amine groups.

Key Observations :

  • Chain Length vs. Rigidity : Aliphatic derivatives (e.g., butane-based) offer flexibility, whereas adamantane and bicyclopentane analogs provide steric hindrance and rigidity, impacting binding affinity in drug design .

Physicochemical Properties

Insights :

  • Purity : Most commercial analogs are available at ≥95% purity, ensuring reliability in synthetic applications .
  • Storage : Aliphatic salts (e.g., butane derivatives) may require stricter moisture control compared to rigid adamantane or bicyclic systems .

Biological Activity

N1,3-Dimethylbutane-1,3-diamine dihydrochloride is a chiral diamine compound with the molecular formula C6H18Cl2N2 and a molecular weight of 189.12 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and biological activities.

This compound features two amine groups on a butane backbone, specifically at the 1 and 3 positions, with methyl groups on the nitrogen atoms. The dihydrochloride form enhances its solubility in water, making it suitable for diverse applications in pharmaceutical research.

The synthesis of this compound typically involves several key steps:

  • Preparation of the diamine : This can be achieved through reductive amination or other organic synthesis techniques.
  • Formation of the dihydrochloride salt : This step enhances the compound's solubility and stability.

Antimicrobial Properties

Research indicates that diamines like this compound may exhibit antimicrobial and antifungal properties. These characteristics make them valuable in developing new therapeutic agents against various pathogens .

Enzyme Interactions

The compound has been studied for its role in enzyme mechanisms and protein interactions. Its ability to coordinate with metal ions and biological macromolecules is crucial for understanding its biochemical pathways. Studies have shown that it can influence enzyme activity by stabilizing transition states or altering substrate binding affinities .

Case Studies

  • Enzyme Mechanism Studies : In a study examining the interaction of this compound with urease enzymes, it was found that similar diamines exhibited significant inhibitory activity. The structure-activity relationship (SAR) analysis revealed that modifications to the diamine structure could enhance inhibitory potency against urease .
  • Antibacterial Activity : A comparative study involving structurally similar compounds demonstrated that this compound showed promising results against specific bacterial strains. The findings suggested that the presence of the dimethyl groups on nitrogen could enhance biological activity by improving binding interactions with bacterial targets .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound compared to structurally related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC6H18Cl2N2Chiral structure; potential antimicrobial activity
1-N,N-Dimethylbutane-1,4-diamine dihydrochlorideC6H18Cl2N2Additional amine group; different reactivity profile
N,N-Dimethylbenzene-1,2-diamine dihydrochlorideC8H14Cl2N2Aromatic structure; distinct biological interactions

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